REACTION_CXSMILES
|
[N:1]#[C:2]Br.[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][NH2:12])=[CH:7][N:6]=1>C(Cl)(Cl)Cl>[Cl:4][C:5]1[N:6]=[CH:7][C:8]([CH2:11][NH:12][C:2]#[N:1])=[CH:9][CH:10]=1
|
Name
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|
Quantity
|
220 mg
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Type
|
reactant
|
Smiles
|
N#CBr
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)CN
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at 0° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
ADDITION
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Details
|
water was added
|
Type
|
EXTRACTION
|
Details
|
liquid-liquid extraction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The concentrate was purified by silica gel column chromatography (hexane/ethyl acetate=1:1)
|
Type
|
CUSTOM
|
Details
|
giving
|
Type
|
CUSTOM
|
Details
|
122 mg (yield, 35%) of the target compound
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=N1)CNC#N
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |